molecular formula C13H10N6O4S B3046295 3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219844-35-5

3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B3046295
CAS No.: 1219844-35-5
M. Wt: 346.32
InChI Key: OTWAZBBTDZBHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound for research use, provided for laboratory screening and analysis. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known to contribute to diverse biological activities. The scaffold is present in compounds investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a therapeutically relevant target . The structural motif of a 1,2,4-oxadiazole carboxamide is found in molecules designed as multifunctional anti-Alzheimer agents, which have shown potential for GSK-3β inhibition, antineuroinflammatory effects, and the ability to reduce Aβ-induced Tau hyperphosphorylation in cellular models . The specific substitution pattern of this compound, incorporating both pyrazine and sulfonamide-derived pharmacophores, suggests its potential utility in exploring novel biochemical pathways and protein targets. Researchers can employ this compound in hit identification, structure-activity relationship (SAR) studies, and as a building block for developing targeted therapies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-pyrazin-2-yl-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O4S/c14-24(21,22)9-3-1-8(2-4-9)17-12(20)13-18-11(19-23-13)10-7-15-5-6-16-10/h1-7H,(H,17,20)(H2,14,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWAZBBTDZBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146206
Record name N-[4-(Aminosulfonyl)phenyl]-3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219844-35-5
Record name N-[4-(Aminosulfonyl)phenyl]-3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219844-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminosulfonyl)phenyl]-3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazine ring can be synthesized through the condensation of 2-aminopyrazine with suitable reagents, followed by the formation of the oxadiazole ring through cyclization reactions involving nitrile oxides and hydrazides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.

Chemical Reactions Analysis

Types of Reactions

3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl group, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile involved.

Scientific Research Applications

Antioxidant Properties

Recent studies have indicated that compounds similar to 3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide exhibit significant antioxidant properties. For instance, a related compound demonstrated higher scavenging activity than ascorbic acid in DPPH assays, suggesting its potential as an antioxidant agent . The structural features of the oxadiazole and sulfonamide groups are believed to enhance electron donation capabilities, thus improving radical scavenging efficiency.

Anticancer Activity

Research has also highlighted the anticancer potential of pyrazine derivatives. Compounds containing the pyrazine ring have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as NF-kB and P53 .

Hepatoprotective Effects

The hepatoprotective effects of related compounds have been documented in models of radiation-induced oxidative stress. These compounds were shown to mitigate oxidative damage in liver tissues by reducing malondialdehyde (MDA) levels and enhancing superoxide dismutase (SOD) activity . Such findings suggest that this compound could be developed further for liver protection therapies.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of a series of quinazolinone derivatives with similar structural motifs to this compound. The results indicated that these compounds exhibited significant protective effects against oxidative damage in vitro and in vivo models .

Study 2: Cancer Cell Line Testing

Another investigation involved testing various pyrazine derivatives against human cancer cell lines. The results demonstrated that specific modifications in the chemical structure led to enhanced cytotoxicity against breast and colon cancer cells. The study emphasized the importance of structural diversity in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the disruption of cellular signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

The following table compares key structural features and molecular properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
3-(Pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide (Target) C14H11N5O4S 353.34 Pyrazine, 4-sulfamoylphenyl Potential sulfonamide-mediated activity -
N-(3-(2-Methylthiazol-4-yl)phenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C17H12N6O2S 364.40 Pyrazine, thiazole, phenyl Undisclosed (structural analog)
N-(2,6-Difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C14H9F2N5O2 317.25 Pyrazine, difluorobenzyl Enhanced bioavailability (fluorine)
N-((1H-Benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C15H11N7O2 321.29 Pyrazine, benzimidazole DNA intercalation potential
N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide C12H14N4O4S 310.33 Phenylsulfonyl, aminoethyl High-purity API intermediate

Key Observations :

  • Thiazole vs.
  • Fluorine Substitution : The difluorobenzyl analog () leverages fluorine’s electronegativity to improve metabolic stability and membrane permeability.
  • Benzimidazole Hybrid : The benzimidazole-containing compound () may exhibit dual functionality, combining oxadiazole rigidity with benzimidazole’s DNA-binding properties.

Biological Activity

3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazine ring, a sulfamoylphenyl group, and an oxadiazole ring. The synthesis typically involves several steps, including the formation of the pyrazine and oxadiazole rings through cyclization reactions. For example, the pyrazine ring can be synthesized from 2-aminopyrazine, while the oxadiazole ring can be formed via reactions involving nitrile oxides and hydrazides.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Antimicrobial Activity : The compound inhibits enzymes critical for bacterial cell wall synthesis, leading to bactericidal effects.
  • Anticancer Properties : It disrupts cellular signaling pathways essential for cancer cell proliferation and survival. This may involve the inhibition of growth factors and enzymes such as thymidylate synthase and histone deacetylase (HDAC) that are pivotal in cancer biology .

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit substantial antimicrobial properties. For instance, various synthesized compounds have demonstrated effective inhibition against pathogens such as Escherichia coli and Candida albicans. The specific biological activity of this compound remains to be fully elucidated but is expected to align with these findings .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Compounds derived from the oxadiazole scaffold have been shown to induce apoptosis in cancer cells through multiple pathways:

  • Inhibition of telomerase activity.
  • Disruption of signaling pathways involving kinases that promote cell survival.
    These activities suggest that this compound could serve as a lead compound for developing novel anticancer therapies .

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. For example:

CompoundActivity TypeIC50 (nM)Target
Compound 84Anticancer0.03Pim Kinases
Compound 100Anticancer<4.1FGFR1
Compound 102Anticancer30.2FGFR1

These findings demonstrate the potential for structural modifications to enhance bioactivity against specific cancer targets .

Q & A

Q. What are the established synthetic routes for 3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide?

Methodological Answer: The compound is synthesized via multi-step condensation reactions. A common approach involves:

Intermediate Preparation : Reacting pyrazine-2-carboxylic acid derivatives with sulfamoylphenyl isocyanates under alkaline conditions.

Cyclization : Using NaOH (0.02 mol) in aqueous solution, followed by neutralization with acetic acid to precipitate the oxadiazole core .

Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity (confirmed by LC-MS) .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield (%)
1Pyrazine derivative + sulfamoylphenyl isocyanate25°C24h65–70
2NaOH (0.02 mol), H₂O80°C1h85–90
3Acetic acid neutralizationRT30min75–80

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • ¹H-NMR/¹³C-NMR : Assign peaks for pyrazine (δ 8.5–9.0 ppm), oxadiazole (C=O at ~165 ppm), and sulfamoyl groups (NH₂ at δ 6.8–7.2 ppm) .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 361.3 (theoretical) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Methodological Answer: ICReDD’s integrated computational-experimental framework reduces trial-and-error:

Quantum Chemical Calculations : Predict transition states and energy barriers for cyclization steps .

Reaction Path Screening : Use density functional theory (DFT) to rank solvent effects (e.g., DMF vs. THF) on activation energy .

Feedback Loops : Experimental data (e.g., failed reactions) refine computational models to prioritize viable conditions .

Q. Table 2: Computational vs. Experimental Yields

SolventPredicted Yield (DFT)Experimental Yield
DMF88%85%
THF72%68%

Q. How can researchers resolve contradictions between predicted and observed biological activity?

Methodological Answer: Discrepancies often arise from assay conditions or target flexibility. A systematic approach includes:

Molecular Docking : Compare binding poses in homology models (e.g., COX-2 vs. carbonic anhydrase IX) with Glide SP scores .

Dose-Response Assays : Validate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out off-target effects .

ADME Analysis : Use SwissADME to assess solubility (LogS) and permeability (Caco-2), which may explain poor in vivo efficacy despite high in vitro activity .

Q. Table 3: Biological Activity Comparison

Assay TypeTarget ProteinIC₅₀ (µM)Docking Score (kcal/mol)
EnzymaticCOX-20.12-9.8
CellularHeLa5.3N/A

Q. What strategies validate the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • In Silico ADME : Predict LogP (2.1), plasma protein binding (89%), and CYP450 inhibition using ADMETLab 2.0 .
  • In Vitro Testing :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t₁/₂ > 60 min preferred) .
    • Plasma Stability : Monitor degradation in plasma over 24h (pH 7.4, 37°C) .
  • In Vivo PK : Administer intravenously (5 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of AUC and clearance .

Q. How do structural modifications influence its selectivity for therapeutic targets?

Methodological Answer:

  • SAR Studies : Replace pyrazine with pyridine (reduces COX-2 affinity by 10-fold) or modify the sulfamoyl group (enhances carbonic anhydrase binding) .
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 6XYZ) to identify critical hydrogen bonds (e.g., NH…O=C interaction at Tyr355) .

Q. Key Recommendations for Researchers

  • Prioritize PubChem and peer-reviewed synthesis protocols (e.g., ) over commercial databases.
  • Integrate computational screening () early to minimize experimental redundancy.
  • Address data contradictions through multi-assay validation () and iterative SAR analysis ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.